molecular formula C8H10O3 B6154885 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid CAS No. 1897870-07-3

1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid

Cat. No. B6154885
CAS RN: 1897870-07-3
M. Wt: 154.2
InChI Key:
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Description

1-Cyclopropyl-3-oxocyclobutane-1-carboxylic acid, also known as 1-cyclopropyl-3-oxocyclobut-1-ene-1-carboxylic acid, is a cyclic organic compound of the carboxylic acid family. It is an important intermediate in the synthesis of various pharmaceuticals and natural products, and has been the subject of numerous scientific studies.

Scientific Research Applications

1-Cyclopropyl-3-oxocyclobutane-1-carboxylic acid has been studied extensively for its potential applications in a variety of scientific fields. It has been used in the synthesis of pharmaceuticals and natural products, and has been studied for its potential uses in the fields of organic chemistry, biochemistry, and drug discovery. In particular, 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acidl-3-oxocyclobutane-1-carboxylic acid has been studied for its potential to act as a chiral auxiliary, a chiral synthon, and a chiral catalyst in asymmetric synthesis.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acidl-3-oxocyclobutane-1-carboxylic acid is not fully understood. However, it is believed that the compound acts as a chiral auxiliary, a chiral synthon, and a chiral catalyst in asymmetric synthesis. In particular, the compound is believed to act as a chiral auxiliary by forming a covalent bond between two different molecules, which can then be used to catalyze the formation of an asymmetric product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acidl-3-oxocyclobutane-1-carboxylic acid have not been extensively studied. However, the compound has been studied for its potential to act as a chiral auxiliary, a chiral synthon, and a chiral catalyst in asymmetric synthesis. It is believed that the compound may have some effect on enzymes and other proteins, as well as on the structure and function of cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acidl-3-oxocyclobutane-1-carboxylic acid in laboratory experiments include its high purity and its ability to act as a chiral auxiliary, a chiral synthon, and a chiral catalyst in asymmetric synthesis. The major limitation of using this compound in laboratory experiments is its high cost.

Future Directions

The potential future directions for the use of 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acidl-3-oxocyclobutane-1-carboxylic acid include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further research into the synthesis of the compound and its potential uses in asymmetric synthesis may lead to new and improved methods for the synthesis of pharmaceuticals and natural products. Finally, further research into the compound’s potential as a chiral auxiliary, a chiral synthon, and a chiral catalyst in asymmetric synthesis may lead to the development of new and improved methods for the synthesis of complex organic molecules.

Synthesis Methods

The synthesis of 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acidl-3-oxocyclobutane-1-carboxylic acid can be accomplished through a variety of methods. The most commonly used method involves the reaction of cyclopropyl bromide with 1,3-dioxolane in the presence of a base such as sodium hydride. This reaction yields the desired product in good yields and with high purity. Other methods for the synthesis of 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acidl-3-oxocyclobutane-1-carboxylic acid include the reaction of cyclopropyl bromide with 1,3-dioxolane in the presence of a Lewis acid such as zinc chloride, and the reaction of cyclopropyl bromide with 1,3-dioxolane in the presence of a Lewis acid such as boron trifluoride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid involves the conversion of a cyclopropyl ketone to the corresponding carboxylic acid.", "Starting Materials": [ "Cyclopropyl ketone", "Sodium hydroxide", "Carbon dioxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclopropyl ketone is reacted with sodium hydroxide and carbon dioxide to form the corresponding carboxylic acid salt.", "Step 2: The carboxylic acid salt is then acidified with hydrochloric acid to form the free carboxylic acid.", "Step 3: The free carboxylic acid is then purified by recrystallization from methanol to yield 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid as a white solid." ] }

CAS RN

1897870-07-3

Molecular Formula

C8H10O3

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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